molecular formula C12H12ClNO3S3 B12185660 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol

2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol

Cat. No.: B12185660
M. Wt: 349.9 g/mol
InChI Key: MTYQPSCMPRVNNX-UHFFFAOYSA-N
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Description

2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol is a complex organic compound that features a thiazole ring, a sulfonyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol typically involves multiple steps. One common route starts with the chlorination of 4-chlorobenzoic acid, followed by esterification with methanol. The resulting ester undergoes hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate is then converted into a sulfonyl chloride, which reacts with an appropriate nucleophile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfanyl group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the thiazole ring and other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a thiazole ring and a sulfonyl group makes it particularly interesting for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C12H12ClNO3S3

Molecular Weight

349.9 g/mol

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]ethanol

InChI

InChI=1S/C12H12ClNO3S3/c1-8-2-4-9(5-3-8)20(16,17)11-10(13)19-12(14-11)18-7-6-15/h2-5,15H,6-7H2,1H3

InChI Key

MTYQPSCMPRVNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCCO)Cl

Origin of Product

United States

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